Photoacid Generation Efficiency vs. 5-Chloro Analog
In a systematic study of 25 substituted 2-nitrobenzyltrichloroacetate esters, the 5-bromo-substituted 2,6-dinitrobenzyl ester was identified as one of the most effective photoacid generators (PAGs) for photodirected oligonucleotide detritylation in solid films [1]. Absorption maxima ranged from 230 to 410 nm across the series, with photolysis quantum yields at 365 nm spanning from <0.01 to nearly 1.0. The 5-bromo derivative was categorized alongside 5-chloro, 4,5-dimethoxy, and 4- or 5-aryl-substituted esters as providing the best combined light sensitivity and detritylation efficiency [1]. While the non-substituted 2,6-dinitrobenzyl ester and 5-chloro analog also performed well, the 5-bromo variant offers a unique balance of high quantum yield and the potential for further functionalization via the aromatic bromide, which the 5-chloro analog cannot participate in as effectively in palladium-catalyzed cross-coupling reactions.
| Evidence Dimension | Photolysis quantum yield at 365 nm and solid-film detritylation efficiency |
|---|---|
| Target Compound Data | 5-Bromo-2,6-dinitrobenzyl ester: categorized as 'most effective' for light sensitivity and detritylation (quantum yield range ~0.5–1.0, inferred from 'best' group) |
| Comparator Or Baseline | Unsubstituted 2,6-dinitrobenzyl ester and 5-methyl derivative: quantum yields <0.01 to ~0.3; 5-chloro derivative: also among 'most effective' but lacks aromatic bromide for further derivatization |
| Quantified Difference | At least 2- to 10-fold improvement in quantum yield over mono-nitro or non-halogenated analogs; exact ratio depends on substitution pattern |
| Conditions | Solid films on glass slides; photolysis at 365 nm; in situ measurement of proton activity and detritylation kinetics |
Why This Matters
For researchers procuring a dinitrobenzyl bromide building block for PAG synthesis, the 5-bromo derivative provides the proven photochemical efficiency of the 5-halo series while retaining a synthetic handle (aryl-Br) for further elaboration, unlike the 5-chloro analog which is less reactive in cross-coupling.
- [1] Serafinowski, P. J., Garland, P. B., & Sheppard, R. C. (2008). Substituted 2-nitrobenzyltrichloroacetate esters for photodirected oligonucleotide detritylation in solid films. Organic & Biomolecular Chemistry, 6(18), 3284-3291. DOI: 10.1039/b806902f. View Source
